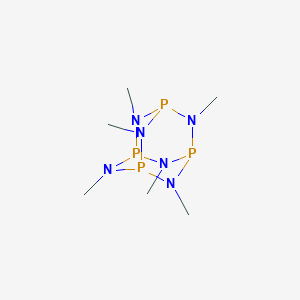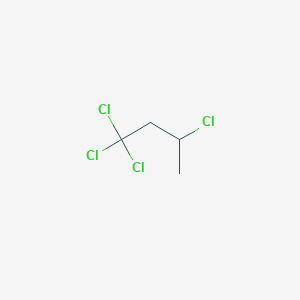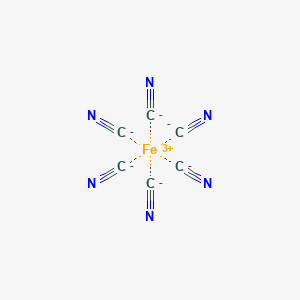
Ferricyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferricyanide is a chemical compound with the formula K3[Fe(CN)6]. It is a bright red crystalline substance that is soluble in water. Ferricyanide is an important compound that has found numerous applications in scientific research.
Aplicaciones Científicas De Investigación
Evaluation of Ferricyanide Effects on Microorganisms
Liu, Sun, Zhai, and Dong (2009) studied the impact of ferricyanide on the growth and viability of E. coli. They found that ferricyanide concentrations below 25.0mM had negligible effects on growth and morphology, whereas higher concentrations inhibited growth and affected bacterial viability (Liu, Sun, Zhai, & Dong, 2009).
Ferricyanide in Bioassays for Water Quality
Catterall et al. (2010) utilized ferricyanide in bioassays for determining water quality parameters. They demonstrated good correlation between ferricyanide-mediated respiration assays and standard cell density measurements, indicating the suitability of ferricyanide in monitoring microbial populations in water quality assessments (Catterall, Robertson, Teasdale, Welsh, & John, 2010).
Ferricyanide in Cell Attachment and Replication
Ellem and Kay (1983) found that potassium ferricyanide stimulates cell attachment and replication in human melanoma cells, especially when serum is a limiting growth factor. They suggested that ferricyanide may provide energy for cell surface processes important for attachment and replication (Ellem & Kay, 1983).
Ferricyanide in Antimicrobial Susceptibility Testing
Chotinantakul, Suginta, and Schulte (2014) adapted a ferricyanide-based electrochemical cell respiration assay for antimicrobial susceptibility testing. They demonstrated that ferricyanide can be used to measure drug-induced cell death in bacterial populations (Chotinantakul, Suginta, & Schulte, 2014).
Ferricyanide in Bioconjugation Applications
Obermeyer et al. (2014) identified ferricyanide as a mild and efficient oxidant for coupling anilines and o-aminophenols on protein substrates. This application is significant for creating complex bioconjugates in biotechnology and materials applications (Obermeyer, Jarman, Netirojjanakul, El Muslemany, & Francis, 2014).
Ferricyanide in Environmental Toxicology
Tarasova, Stom, and Kudryasheva (2011) explored the impact of humic substances on the toxicity of ferricyanide solutions. Their findings contribute to understanding the environmental impact and management of ferricyanide contamination (Tarasova, Stom, & Kudryasheva, 2011).
Ferricyanide in Microbial Fuel Cells
Lawson, Rossi, Regan, and Logan (2020) investigated the impact of ferricyanide as a cathodic electron acceptor in microbial fuel cells, highlighting its effect on internal resistance and power densities (Lawson, Rossi, Regan, & Logan, 2020).
Propiedades
Número CAS |
13408-62-3 |
|---|---|
Nombre del producto |
Ferricyanide |
Fórmula molecular |
C6FeN6-3 |
Peso molecular |
211.95 g/mol |
Nombre IUPAC |
iron(3+);hexacyanide |
InChI |
InChI=1S/6CN.Fe/c6*1-2;/q6*-1;+3 |
Clave InChI |
YAGKRVSRTSUGEY-UHFFFAOYSA-N |
SMILES isomérico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3] |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3] |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3] |
Sinónimos |
ferric hexacyanide ferricyanide hexacyanoferrate III iron-hexacyanide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



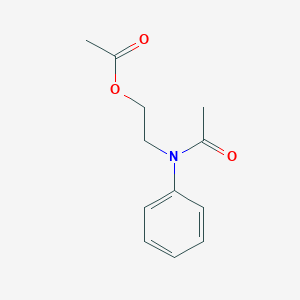
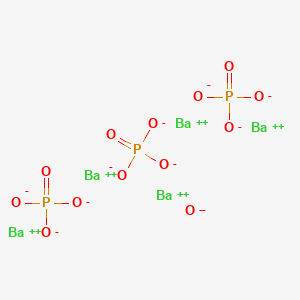
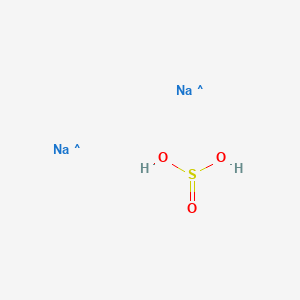
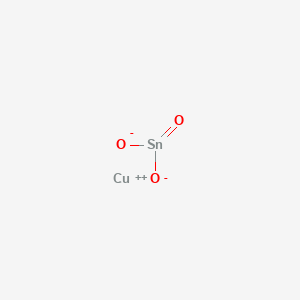

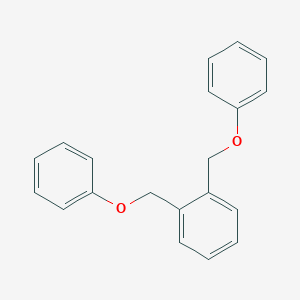
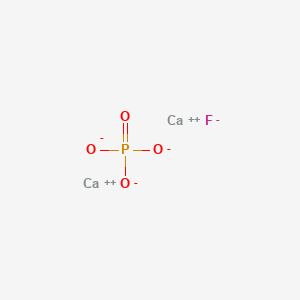
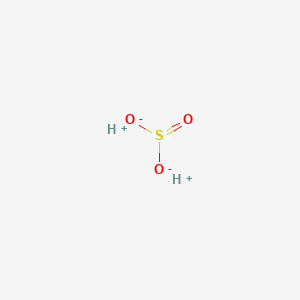
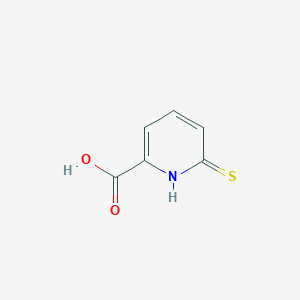
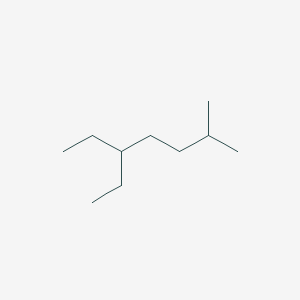
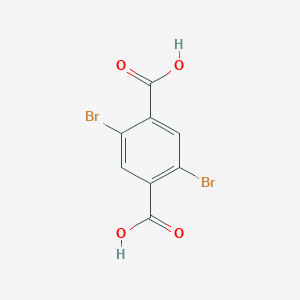
![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)
